2-Bromo-5,7-dichlorobenzo[d]thiazole
Description
The Benzo[d]thiazole Heterocycle: A Foundation in Advanced Chemical Research
The benzo[d]thiazole scaffold, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, represents a cornerstone in the field of medicinal and chemical research. nih.govbenthamscience.com This structural motif is integral to a multitude of natural and synthetic molecules that exhibit a wide array of biological activities. benthamscience.comjchemrev.com Heterocyclic compounds containing nitrogen and sulfur are indispensable in both life sciences and various industrial sectors of fine chemistry. jchemrev.com The planarity of the benzo[d]thiazole ring system, combined with the unique methine center in the thiazole ring, contributes to its versatility as a bioactive molecule. benthamscience.com
The significance of the benzo[d]thiazole core is underscored by its presence in numerous compounds that have been investigated for a vast spectrum of pharmacological applications. nih.gov Researchers in medicinal chemistry have been drawn to this scaffold due to the diverse biological responses elicited by its derivatives. jchemrev.com These activities include antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties, among others. nih.govpsu.edu The structural diversity achievable through substitution on the benzothiazole (B30560) ring system allows chemists to systematically modify compounds to enhance their therapeutic potential, making it a privileged structure in drug discovery and development. benthamscience.comjchemrev.com
Strategic Halogenation in Heterocyclic Synthesis and its Research Significance
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful strategy in organic synthesis. jk-sci.commt.com Halogenated heterocyclic compounds are particularly significant as they serve as versatile intermediates or building blocks for the synthesis of more complex organic compounds. sigmaaldrich.com The introduction of a halogen atom into a heterocyclic core, such as benzo[d]thiazole, serves two primary purposes: it can impart new or enhanced properties to the compound, and it creates a reactive "handle" for further chemical modifications. jk-sci.com
The carbon-halogen bond can be strategically manipulated in subsequent reactions. Halogen atoms are valuable leaving groups in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira reactions), which are pivotal methods for forming new carbon-carbon bonds. rsc.orgcdnsciencepub.com This versatility allows for the construction of complex molecular architectures from simpler halogenated precursors. jk-sci.com Furthermore, the type of halogen and its position on the ring can influence the electronic properties and biological activity of the final molecule. rsc.org Consequently, halogenation is a key technique for generating chemical diversity and for the rational design of functional molecules in materials science and medicinal chemistry. mt.comrsc.org
Academic Research Focus on 2-Bromo-5,7-dichlorobenzo[d]thiazole: A Polyhalogenated Scaffold
This compound is a specific example of a polyhalogenated heterocyclic compound that has garnered interest in the academic and chemical research community. Its structure is characterized by the foundational benzo[d]thiazole ring system, which is substituted with three halogen atoms: a bromine atom at the 2-position and two chlorine atoms at the 5- and 7-positions. This trifunctional substitution pattern makes it a highly valuable scaffold for synthetic chemistry.
As a polyhalogenated intermediate, this compound serves as a versatile building block for constructing more complex molecules. The differential reactivity of the C-Br versus C-Cl bonds can potentially allow for selective, stepwise functionalization, enabling the synthesis of precisely substituted benzothiazole derivatives for screening in drug discovery programs and for development in materials science.
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 898747-71-2 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₇H₂BrCl₂NS | chemicalbook.comchemicalbook.com |
| Molecular Weight | 282.97 g/mol | chemicalbook.comchemicalbook.com |
| Boiling Point | 363.2±45.0 °C (Predicted) | chemicalbook.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-4-chloro-5-substituted thiazoles |
| 2,5-bis(methylthio)-compound |
| 2,5-Dibromo-4-chlorothiazole |
| 2-Bromothiazole |
| 5-bromothiazole |
| Thiazole-2-carboxylic acid |
| Thiazole-5-carboxylic acid |
| 2,4,5-tribromothiazole |
| 2,4-Dichloro-thiazole |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,7-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOXXUUYUGHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646583 | |
| Record name | 2-Bromo-5,7-dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-71-2 | |
| Record name | 2-Bromo-5,7-dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 5,7 Dichlorobenzo D Thiazole
Synthesis of the Benzo[d]thiazole Core with Halogenation Control
The foundational step in the synthesis of 2-Bromo-5,7-dichlorobenzo[d]thiazole is the construction of the 5,7-dichlorobenzo[d]thiazole core. This process involves the careful assembly of the heterocyclic system with predetermined regiochemistry of the chlorine substituents.
Precursor Derivatization and Cyclization Reactions
The synthesis of the benzothiazole (B30560) ring system is commonly achieved through the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. mdpi.com One of the most prevalent methods is the reaction of a substituted 2-aminothiophenol with a carbonyl compound or its derivative. mdpi.com
For the specific synthesis of the 5,7-dichloro-substituted core, a key precursor is 2-amino-3,5-dichlorobenzenethiol. The synthesis of this precursor can be initiated from 2,4-dichloroaniline (B164938). The aniline (B41778) is first thiocyanated to introduce the sulfur functionality. This is often followed by reduction and cyclization. The cyclization to form the benzothiazole ring can be achieved by reacting the 2-aminothiophenol intermediate with various reagents such as formic acid, which provides the carbon atom for the C-2 position of the thiazole (B1198619) ring.
An alternative and widely utilized approach for constructing the benzothiazole core is the oxidative cyclization of thioanilides. mdpi.com This method involves the intramolecular C-S bond formation from a thioanilide precursor, which can be prepared from the corresponding aniline.
| Precursor | Reagent for Cyclization | Product | Reference |
| 2-amino-3,5-dichlorobenzenethiol | Formic Acid | 5,7-dichlorobenzo[d]thiazole | mdpi.com |
| N-(2,4-dichlorophenyl)thioformamide | Oxidizing Agent (e.g., Br2, NBS) | 5,7-dichlorobenzo[d]thiazole | mdpi.com |
Regioselective Introduction of Chlorine Substituents
The precise placement of the chlorine atoms at the C-5 and C-7 positions is critical and is typically achieved by starting the synthesis with a precursor that already contains the desired substitution pattern on the aromatic ring. Direct chlorination of the benzothiazole ring often leads to a mixture of products and lacks the required regioselectivity for synthesizing the 5,7-dichloro isomer specifically. nih.gov
The synthesis of 5,7-dichlorobenzo[d]thiazol-2-amine (B586269) has been reported, which provides a viable route to the core structure. chemscene.com This approach would involve the cyclization of a dichlorinated aniline derivative in the presence of a thiocyanate (B1210189) source. For instance, the reaction of 2,4-dichloroaniline with potassium thiocyanate in the presence of bromine can lead to the formation of 2-amino-5,7-dichlorobenzothiazole, although careful control of reaction conditions is necessary to favor the desired isomer. nih.gov Subsequent diazotization and removal of the amino group could yield the 5,7-dichlorobenzo[d]thiazole core.
A more direct route involves starting with 2,4-dichloro-6-nitroaniline. Reduction of the nitro group to an amine, followed by diazotization and substitution with a thiol group, would yield 3,5-dichloro-2-aminobenzenethiol. This precursor, upon cyclization, would directly lead to the 5,7-dichlorobenzo[d]thiazole core.
Targeted Bromination Strategies at the C-2 Position of the Benzo[d]thiazole System
With the 5,7-dichlorobenzo[d]thiazole core synthesized, the next critical step is the selective introduction of a bromine atom at the C-2 position of the thiazole ring. This is typically accomplished through electrophilic or radical bromination methods.
Electrophilic Bromination Approaches
The C-2 position of the benzothiazole ring is susceptible to electrophilic attack. Electrophilic bromination can be achieved using molecular bromine (Br₂) in a suitable solvent. The reaction of 5,7-dichlorobenzo[d]thiazole with bromine in a solvent like chloroform (B151607) or acetic acid would lead to the substitution of the hydrogen atom at the C-2 position with a bromine atom. rsc.org
N-Bromosuccinimide (NBS) is another effective and often milder reagent for electrophilic bromination. mdpi.comutm.myresearchgate.net The reaction is typically carried out in a solvent such as carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN), sometimes with a radical initiator, although the reaction can also proceed via an electrophilic pathway. The use of NBS can offer better selectivity and easier handling compared to liquid bromine.
| Starting Material | Brominating Agent | Solvent | Product | Reference |
| 5,7-dichlorobenzo[d]thiazole | Br₂ | Chloroform | This compound | rsc.org |
| 5,7-dichlorobenzo[d]thiazole | N-Bromosuccinimide (NBS) | Acetonitrile | This compound | mdpi.com |
Radical Bromination Methodologies
Radical bromination provides an alternative route for the C-2 halogenation of the benzothiazole system. youtube.comwikipedia.org This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in conjunction with a bromine source like N-bromosuccinimide (NBS). The reaction is usually conducted under reflux in a non-polar solvent like carbon tetrachloride or benzene (B151609). The initiator generates bromine radicals, which then attack the C-2 position of the benzothiazole ring. youtube.com This method is particularly useful when electrophilic bromination leads to undesired side reactions or is not efficient.
The selectivity of radical bromination is influenced by the stability of the resulting radical intermediate. youtube.comyoutube.com The radical at the C-2 position of the benzothiazole ring is stabilized by the adjacent sulfur and nitrogen atoms, making this position favorable for radical attack.
Alternative Bromination Techniques
Other bromination techniques can also be considered. For instance, the use of copper(II) bromide has been reported for the bromination of certain heterocyclic systems. This reagent can serve as a source of electrophilic bromine or facilitate the reaction through a different mechanism.
Another approach involves a halogen-metal exchange reaction. If the 2-lithio-5,7-dichlorobenzo[d]thiazole could be selectively formed, its subsequent quenching with an electrophilic bromine source like 1,2-dibromoethane (B42909) would yield the desired 2-bromo product. researchgate.net However, the generation of the C-2 lithiated species in the presence of the chloro substituents would require careful control of conditions to avoid competing reactions.
Multi-Component and Cascade Reaction Pathways for Functionalized Benzo[d]thiazoles
Multi-component reactions (MCRs) and cascade reactions offer significant advantages in the synthesis of complex molecules like functionalized benzothiazoles by combining several operational steps into a single synthetic sequence. These approaches enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste.
A plausible multi-component strategy for the synthesis of a 2-substituted-5,7-dichlorobenzo[d]thiazole core could involve the reaction of a 2-halo-4,6-dichloroaniline, an isothiocyanate, and another reactant in a one-pot process. For instance, a tandem reaction of a 2-iodoaniline (B362364) with an isothiocyanate, catalyzed by copper(I), has been reported for the synthesis of 2-aminobenzothiazoles researchgate.net. This methodology could potentially be adapted for the synthesis of a 2-amino-5,7-dichlorobenzo[d]thiazole intermediate, which could then be converted to the target 2-bromo derivative via a Sandmeyer reaction.
Another powerful cascade approach involves the reaction of 2-iodoanilines with acid chlorides and Lawesson's reagent researchgate.net. This metal-free, one-pot reaction proceeds through the formation of a benzamide, followed by thionation and subsequent intramolecular cyclization to yield the 2-substituted benzothiazole researchgate.net. The application of this methodology to a suitably substituted 2-iodo-4,6-dichloroaniline could provide a direct route to a 2-substituted-5,7-dichlorobenzothiazole.
A one-pot tandem reaction of benzyl (B1604629) halides and o-aminobenzenethiol in DMSO has been shown to produce benzothiazoles in high yields without the need for an additional oxidant bohrium.com. The reaction proceeds via the in-situ generation of a benzaldehyde (B42025) from the benzyl halide, which then reacts with the o-aminobenzenethiol to form a benzothiazoline, followed by aromatization bohrium.com. By employing a 2-amino-4,6-dichlorobenzenethiol, this method could be adapted for the synthesis of 2-aryl-5,7-dichlorobenzothiazoles.
The following table summarizes potential multi-component and cascade strategies for the synthesis of the 5,7-dichlorobenzothiazole (B1603768) scaffold.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Potential Product | Citation |
| Three-Component Reaction | 2-Iodo-4,6-dichloroaniline, Isothiocyanate, Amine | Copper(I) salt | 2-Amino-5,7-dichlorobenzo[d]thiazole | researchgate.netmdpi.com |
| Cascade Reaction | 2-Iodo-4,6-dichloroaniline, Acid Chloride | Lawesson's Reagent | 2-Substituted-5,7-dichlorobenzo[d]thiazole | researchgate.net |
| One-Pot Tandem Reaction | 2-Amino-4,6-dichlorobenzenethiol, Benzyl Halide | DMSO | 2-Aryl-5,7-dichlorobenzo[d]thiazole | bohrium.com |
| One-Pot Three-Component | 2-Iodoaniline, Aromatic Aldehyde, Thiourea | Fe3O4-Serine-CuI | 2-Substituted benzothiazoles | dntb.gov.ua |
These MCR and cascade strategies offer efficient pathways to construct the core structure of the target molecule, often with high atom economy and operational simplicity.
Sustainable Synthetic Approaches in Halogenated Heterocycle Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of halogenated heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
A significant advancement in the sustainable synthesis of benzothiazoles is the use of water as a solvent. For instance, the condensation of 2-aminothiophenols with aldehydes can be carried out in water, often facilitated by a catalyst, to produce 2-substituted benzothiazoles scinito.aiacs.org. This approach avoids the use of volatile and often toxic organic solvents.
The development of heterogeneous and recyclable catalysts is another cornerstone of green synthesis. Materials such as SnP₂O₇ and Gum Arabic/Zr(IV) have been employed as efficient and reusable catalysts for the one-pot synthesis of benzothiazole derivatives from 2-aminothiophenol and aromatic aldehydes under solvent-free conditions scinito.ainih.gov. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Microwave-assisted synthesis has also emerged as a sustainable technique, often leading to significantly reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods nih.gov. The microwave-assisted, one-pot synthesis of benzothiazoles from 2-aminothiophenols and aldehydes promoted by phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) is a notable example nih.gov.
Furthermore, catalyst-free methods for the synthesis of benzothiazoles have been developed, for example, by simply combining aldehydes with 2-aminothiophenols in ethanol (B145695) at room temperature. These methods are highly atom-economical and avoid the use of potentially toxic metal catalysts. The use of N-bromosuccinimide (NBS) in combination with a bromide source in a non-halogenated solvent like 1,2-dimethoxyethane (B42094) (DME) also presents a greener alternative for the oxidative cyclization of thioureas to form 2-aminobenzothiazoles researchgate.net.
The table below highlights several sustainable approaches applicable to the synthesis of halogenated benzothiazoles.
| Sustainable Approach | Key Features | Example Reaction | Catalyst/Promoter | Citation |
| Aqueous Media Synthesis | Use of water as a green solvent. | Condensation of 2-aminothiophenol and aldehydes. | Camphor sulfonic acid | bohrium.com |
| Heterogeneous Catalysis | Recyclable and reusable catalyst, often under solvent-free conditions. | One-pot synthesis from 2-aminothiophenol and aldehydes. | Gum Arabic/Zr(IV) | nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. | Cyclocondensation of 2-aminothiophenols with aldehydes. | Phenyliodonium bis(trifluoroacetate) (PIFA) | nih.gov |
| Catalyst-Free Synthesis | High atom economy, avoids metal catalysts. | Reaction of 2-aminothiophenols with aldehydes in ethanol. | None | |
| N-Halosuccinimide Chemistry | Milder conditions, avoidance of toxic halogenating agents. | Oxidative cyclization of phenylthioureas. | N-Bromosuccinimide (NBS) | researchgate.net |
By integrating these sustainable methodologies, the synthesis of complex halogenated heterocycles like this compound can be achieved in a more environmentally responsible manner.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5,7 Dichlorobenzo D Thiazole
Cross-Coupling Reactions Involving Halogen Substituents
The presence of three halogen atoms—one bromine and two chlorines—on the 2-Bromo-5,7-dichlorobenzo[d]thiazole core makes it a prime candidate for various metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br bond versus the C-Cl bonds is a key aspect, with the C-Br bond at the 2-position being significantly more susceptible to oxidative addition to a metal center, a critical step in most cross-coupling catalytic cycles.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, the reaction is anticipated to occur selectively at the more reactive 2-position.
While specific studies on this compound are not extensively documented in the reviewed literature, the behavior of analogous compounds, such as 3,5-dichloro-1,2,4-thiadiazole, provides valuable insights. In the case of the dichlorothiadiazole, selective mono-arylation can be achieved under controlled conditions, such as room temperature, while diarylation occurs at higher temperatures. nih.gov This suggests that a similar selective mono-arylation of this compound at the C-2 position with an arylboronic acid is highly probable, yielding 5,7-dichloro-2-arylbenzo[d]thiazole derivatives. A typical catalytic system for such a transformation would involve a palladium(0) source, like Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent like dioxane or a toluene/water mixture. nih.govnih.gov The higher reactivity of the C-Br bond over the C-Cl bonds is a well-established principle in palladium catalysis.
A one-pot Miyaura borylation followed by a Suzuki-Miyaura coupling sequence has also been demonstrated for 4-bromo-2,4'-bithiazoles, indicating another potential synthetic route for functionalizing the 2-position of the target molecule. mdpi.com
Other Metal-Catalyzed Cross-Couplings (e.g., Sonogashira, Stille, Negishi, Buchwald-Hartwig)
The versatility of the 2-bromo substituent extends to a range of other important cross-coupling reactions.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is expected that this compound would readily undergo Sonogashira coupling at the 2-position to introduce an alkynyl moiety. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. researchgate.netnih.gov Modern methods have also been developed that are copper-free. masterorganicchemistry.com
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. The reaction is known for its tolerance of a wide range of functional groups. researchgate.netorganic-chemistry.org It is a viable method for the arylation or vinylation of the 2-position of this compound. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination. researchgate.net
Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, the Negishi coupling is another powerful tool for C-C bond formation. nih.govmasterorganicchemistry.com Its application to 2-halobenzothiazoles has been documented, suggesting that this compound would be a suitable substrate for coupling with various organozinc compounds at the C-2 position. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a leading method for the formation of C-N bonds by coupling an amine with an aryl halide. ias.ac.inminia.edu.egwikipedia.org It is anticipated that this compound would undergo selective amination at the 2-position under standard Buchwald-Hartwig conditions, which typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base. ias.ac.inudayton.edumasterorganicchemistry.com
Mechanistic Aspects of Cross-Coupling on Halogenated Benzo[d]thiazoles
The general mechanism for these palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzothiazole (B30560). For this compound, this will preferentially occur at the C2-Br bond due to its lower bond dissociation energy compared to the C-Cl bonds. This step forms a Pd(II) intermediate.
Transmetalation: The organometallic reagent (e.g., organoboron, organotin, organozinc) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand on the palladium catalyst is crucial and can significantly influence the reaction's efficiency, substrate scope, and the stability of the catalytic intermediates. wikipedia.org For electron-deficient heterocyclic systems like benzothiazoles, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com The benzothiazole ring, particularly when substituted with electron-withdrawing groups like halogens, is activated towards SNAr. In this compound, the chlorine atoms at positions 5 and 7 are on the benzene (B151609) portion of the molecule and are activated by the electron-withdrawing nature of the fused thiazole (B1198619) ring.
The C2 position in thiazoles is inherently electron-deficient and susceptible to nucleophilic attack. pharmaguideline.com However, direct substitution of the bromine at C2 by a nucleophile would compete with cross-coupling reactions. The chlorine atoms at C5 and C7 are also potential sites for SNAr, especially under forcing conditions or with strong nucleophiles. Studies on related dihalogenated heterocycles, such as 2,4-dichloroquinazolines and 4,7-dibromo ias.ac.inwikipedia.orgpharmaguideline.comthiadiazolo[3,4-d]pyridazine, have shown that selective mono- or di-substitution can be achieved by carefully controlling the reaction conditions (e.g., temperature, solvent, and stoichiometry of the nucleophile). nih.govnih.gov It is plausible that with strong nucleophiles like alkoxides, thiolates, or amines, substitution of the chloro groups on the benzene ring could be achieved, potentially with some regioselectivity influenced by the electronic environment. The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group (in this case, a chloride ion). masterorganicchemistry.com
Electrophilic Aromatic Substitution on the Benzo[d]thiazole Ring System
The benzothiazole ring system is generally considered to be electron-deficient and therefore relatively unreactive towards electrophilic aromatic substitution (EAS). udayton.edu The thiazole moiety deactivates the fused benzene ring. However, under forcing conditions or with highly reactive electrophiles, EAS can occur. The directing effect of the existing substituents and the inherent reactivity of the benzothiazole nucleus will determine the position of substitution.
Reactions at the Thiazole Nitrogen and Sulfur Atoms
The nitrogen and sulfur atoms of the thiazole ring also exhibit characteristic reactivity.
Reactions at the Thiazole Nitrogen: The nitrogen atom at position 3 possesses a lone pair of electrons and can act as a nucleophile or a base. pharmaguideline.com It can be protonated by strong acids or alkylated by alkyl halides to form a thiazolium salt. This quaternization of the nitrogen atom increases the acidity of the proton at the C2 position, making it more susceptible to deprotonation and subsequent reaction with electrophiles.
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2-Bromo-5,7-dichloro-1,3-benzothiazole | C7H2BrCl2NS | ChemSpider Structure, properties, spectra, suppliers and links for: 2-Bromo-5,7-dichloro-1,3-benzothiazole, 1849-68-9. http://www.chemspider.com/Chemical-Structure.237275.html
Synthesis and herbicidal activity of 2-amino-5-aryl/heteroaryl-substituted-1,3,4-thiadiazole derivatives - ScienceDirect (2021-08-01) To a solution of 5,7-dichloro-1,3-benzothiazol-2-amine (1.0 g, 4.3 mmol) in 48% HBr (10 mL) was added dropwise a solution of sodium nitrite (B80452) (0.36 g, 5.2 mmol) in water (2 mL) at 0 °C. The resulting mixture was stirred at 0 °C for 1 h, and then copper(I) bromide (0.74 g, 5.2 mmol) was added. The reaction mixture was stirred at room temperature for 2 h. After completion of the reaction, the mixture was extracted with ethyl acetate (B1210297) (3 × 20 mL). The combined organic layers were washed with brine (2 × 20 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (petroleum ether: ethyl acetate = 20:1, v/v) to give this compound (1.0 g, 82%) as a white solid. ... (2021-08-01) The key intermediate 3 was obtained from compound 2 by Suzuki coupling reaction. To a solution of compound 2 (0.5 g, 1.8 mmol) in 1,4-dioxane/H2O (10 mL, 4/1, v/v) were added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.47 g, 2.1 mmol), Pd(dppf)Cl2 (0.06 g, 0.09 mmol) and K2CO3 (0.49 g, 3.6 mmol). The resulting mixture was stirred at 80 °C for 12 h under N2 atmosphere. After completion of the reaction, the mixture was extracted with ethyl acetate (3 × 20 mL). The combined organic layers were washed with brine (2 × 20 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography (petroleum ether: ethyl acetate = 5:1, v/v) to give compound 3 (0.35 g, 67%) as a white solid. ... (2021-08-01) Abstract. A series of novel 2-amino-5-aryl/heteroaryl-substituted-1,3,4-thiadiazole derivatives were designed and synthesized. Their structures were characterized by 1H NMR, 13C NMR and HRMS. The herbicidal activity of all the target compounds were evaluated. The bioassay results indicated that most of the target compounds exhibited excellent herbicidal activities against Brassica napus and Echinochloa crusgalli. Especially, compound 4n showed the best activity against Brassica napus with an IC50 value of 4.53 mg/L, which was better than that of the commercial herbicide mesotrione (B120641) (IC50 = 10.52 mg/L). And compound 4d displayed the best activity against Echinochloa crusgalli with an IC50 value of 14.12 mg/L, which was also better than that of the commercial herbicide mesotrione (IC50 = 25.13 mg/L). The structure-activity relationship (SAR) analysis showed that the introduction of benzothiazole group was essential for the herbicidal activity. These results indicate that 2-amino-5-aryl/heteroaryl-substituted-1,3,4-thiadiazole derivatives could be used as potential lead compounds for developing novel herbicides. 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Computational and Theoretical Investigations of 2 Bromo 5,7 Dichlorobenzo D Thiazole and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 2-Bromo-5,7-dichlorobenzo[d]thiazole, DFT calculations offer a detailed understanding of its structure and reactivity.
Elucidation of Electronic Structure and Reactivity Descriptors
DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations, it is possible to determine the electron density distribution and, from this, derive a host of reactivity descriptors. These descriptors help in predicting how the molecule will interact with other chemical species.
Key electronic properties and reactivity descriptors that can be calculated for this compound include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function. For instance, in related bromo-substituted benzobisthiadiazoles, the introduction of bromine atoms was shown to increase the electron affinity, thereby enhancing the electron-accepting properties of the molecule. semanticscholar.org Similar effects can be anticipated for this compound due to the high electronegativity of the bromine and chlorine atoms.
The molecular electrostatic potential (MEP) map is another critical output of DFT calculations. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For similar heterocyclic compounds, MEP maps have successfully identified reactive sites for nucleophilic and electrophilic attacks. nih.gov In this compound, the nitrogen atom of the thiazole (B1198619) ring is expected to be a site of negative potential, while the regions around the hydrogen and bromine atoms may exhibit positive potential.
Table 1: Illustrative Reactivity Descriptors for a Benzothiazole (B30560) Derivative (Calculated)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.8 | Energy released when an electron is added |
| Global Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.15 | Power of an atom to attract electrons |
Note: The values in this table are illustrative and based on typical DFT results for related benzothiazole derivatives.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and shapes of these orbitals are crucial for predicting the feasibility and stereochemistry of chemical reactions.
For this compound, the HOMO is likely to be distributed over the benzothiazole ring system, particularly the electron-rich sulfur and nitrogen atoms. The LUMO, on the other hand, would be expected to have significant contributions from the carbon atoms of the thiazole ring and the halogen-substituted benzene (B151609) ring, indicating susceptibility to nucleophilic attack at these sites.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related bromo-substituted heterocyclic systems, the HOMO-LUMO gap was found to be a critical parameter in assessing their electronic and optical properties. semanticscholar.org For this compound, the electron-withdrawing nature of the chlorine and bromine atoms is expected to lower the energies of both the HOMO and LUMO, with the magnitude of the energy gap influencing its reaction kinetics.
Computational Prediction of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. This includes vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
For example, in a comprehensive study of 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level of theory provided vibrational frequencies that were in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov Similar computational approaches for this compound would allow for the assignment of its characteristic vibrational modes, such as the C-Br, C-Cl, C=N, and C-S stretching frequencies.
Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts serve as a valuable tool in the structural elucidation of newly synthesized derivatives of this compound.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide insights into the three-dimensional structure and dynamic behavior of molecules, including their conformational preferences and intermolecular interactions.
Conformational Analysis and Energy Minimization
Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule and identifying its most stable conformers. For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple. However, for its derivatives with flexible side chains, conformational analysis becomes crucial.
Using molecular mechanics or quantum mechanical methods, the potential energy surface of a derivative can be scanned by systematically rotating rotatable bonds. This process identifies low-energy conformers that are likely to be populated at room temperature. Subsequent geometry optimization and energy minimization calculations provide the precise structure and relative stability of each conformer. Studies on other thiazole derivatives have successfully employed these methods to elucidate their preferred three-dimensional structures. researchgate.net
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. Understanding these interactions is critical for predicting crystal packing and its influence on the physical properties of the material.
While a crystal structure for this compound is not publicly available, studies on analogous bromo-substituted heterocyclic compounds provide valuable insights. For instance, the crystal structure of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) revealed the presence of C-H···O interactions and a Br···Br halogen bond, which stabilize the crystal lattice. researchgate.net In other bromo-imidazole derivatives, strong hydrogen bonds and halogen bonds were found to be the dominant forces in their crystal packing. sci-hub.st
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Bromo-2-Hydroxybenzaldehyde |
| 6-bromo-2,3-dimethoxybenzaldehyde |
| bromo-imidazole derivatives |
Quantum Chemical Topology and Bond Analysis
Detailed computational studies employing quantum chemical topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide profound insights into the nature of chemical bonds and intermolecular interactions within a molecular system. This approach analyzes the topology of the electron density to characterize the bonding environment. However, a specific and detailed quantum chemical topology and bond analysis for this compound is not extensively documented in currently available scientific literature.
While direct QTAIM data for this compound is not available, the principles of the method can be discussed in the context of related benzothiazole derivatives that have been studied computationally. nih.govnih.govnih.gov Such analyses typically focus on identifying bond critical points (BCPs) and analyzing their properties to classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds).
For a molecule like this compound, a QTAIM analysis would be expected to reveal the following:
Covalent Bonds: The C-C, C-H, C-N, C-S, C-Cl, and C-Br bonds within the molecule would be characterized by the presence of a bond critical point between the two atoms. The electron density (ρ) at these BCPs would be relatively high, and the Laplacian of the electron density (∇²ρ) would be negative, which is indicative of a shared-shell interaction.
Polarity: The polarity of the covalent bonds would be reflected in the position of the BCP along the bond path. For more polar bonds, such as C-N, C-S, C-Cl, and C-Br, the BCP would be shifted towards the more electronegative atom.
Non-Covalent Interactions: Analysis of the electron density topology could also elucidate intramolecular non-covalent interactions, such as halogen bonds or other weak interactions involving the bromine, chlorine, and sulfur atoms. These would be characterized by BCPs with low electron density and positive values of the Laplacian.
Computational studies on other halogenated benzothiazoles have utilized Density Functional Theory (DFT) to investigate their electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. nih.govnih.gov For instance, studies on related compounds have shown that halogen substitutions can significantly influence the electronic properties and stability of the benzothiazole core. nih.gov
In the absence of specific research, the following table represents a hypothetical dataset of what a QTAIM analysis for the covalent bonds in this compound might look like, based on general principles and data from similar structures. Note: This data is illustrative and not based on published experimental or computational results for the specific compound.
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Ellipticity (ε) |
| C-Br | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| C-Cl (C5) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| C-Cl (C7) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| C-S | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| C-N | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| C=N | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Further computational research is required to generate precise data for this compound and to fully characterize its bonding and electronic structure through quantum chemical topology. Such studies would provide a more complete understanding of its chemical behavior and potential for use in various applications.
Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of 2-Bromo-5,7-dichlorobenzo[d]thiazole. By analyzing the spectra of different nuclei, primarily ¹H and ¹³C, the precise arrangement of atoms can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum for this compound is predicted to be relatively simple, arising from the two aromatic protons on the benzene (B151609) ring portion of the molecule.
Expected Signals: The structure contains two non-equivalent aromatic protons, H-4 and H-6.
Chemical Shifts (δ): These protons are situated on an electron-deficient aromatic system due to the electronegative chlorine and bromine atoms and the thiazole (B1198619) ring. Therefore, their signals are expected to appear in the downfield region of the spectrum, likely between 7.5 and 8.5 ppm.
Multiplicity: The two protons, H-4 and H-6, are separated by three bonds. They would constitute an AX spin system, appearing as two distinct doublets. The coupling constant for this meta-coupling (⁴JHH) is expected to be small, typically in the range of 2-3 Hz.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.5 - 8.5 | Doublet (d) | 2 - 3 |
| H-6 | 7.5 - 8.5 | Doublet (d) | 2 - 3 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule.
Expected Signals: Based on the low symmetry of the molecule, all seven carbon atoms in the benzothiazole (B30560) core are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum.
Chemical Shift Regions:
The carbon atom C-2, being directly bonded to both the electronegative nitrogen and sulfur atoms as well as the bromine atom, is expected to be significantly deshielded, appearing at a very low field.
The carbons bearing chlorine atoms (C-5 and C-7) would also be downfield.
The remaining aromatic carbons (C-4, C-6, C-3a, C-7a) would resonate in the typical aromatic region (120-150 ppm).
Predicted ¹³C NMR Resonances
| Carbon Atom | Predicted Chemical Shift Region |
|---|---|
| C-2 | Highly Downfield (>150 ppm) |
| C-4 | Aromatic (120-140 ppm) |
| C-5 | Aromatic, Downfield (130-150 ppm) |
| C-6 | Aromatic (120-140 ppm) |
| C-7 | Aromatic, Downfield (130-150 ppm) |
| C-3a | Aromatic Bridgehead (140-160 ppm) |
| C-7a | Aromatic Bridgehead (140-160 ppm) |
To unambiguously assign the predicted ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of H-4 and H-6, confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of H-4 and H-6 to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C-2, C-3a, C-5, C-7, C-7a) by observing their correlations to the H-4 and H-6 protons. For example, the H-4 signal should show correlations to C-5, C-6, and C-7a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental formula of a compound.
ESI is a soft ionization technique that typically generates the protonated molecule [M+H]⁺. For this compound, the most significant feature in the ESI-MS spectrum would be the highly characteristic isotopic cluster for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a distinctive pattern of peaks that serves as a clear indicator of the presence of one bromine and two chlorine atoms.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The calculated exact mass for the most abundant isotopic combination of this compound (C₇H₂³⁵Cl₂⁷⁹BrN¹S¹) can be compared to the experimentally measured value to confirm the molecular formula with high confidence.
Predicted Molecular Ion Data for C₇H₂Cl₂BrNS
| Technique | Ion | Calculated m/z | Isotopic Pattern |
|---|---|---|---|
| HRMS (ESI) | [M+H]⁺ | 295.8488 (for C₇H₃³⁵Cl₂⁷⁹BrN¹S¹) | A complex cluster of peaks (M, M+2, M+4, M+6) due to Br and Cl isotopes. |
| MS | [M]⁺ | 294.8410 (for C₇H₂³⁵Cl₂⁷⁹BrN¹S¹) | The most abundant peak in the molecular ion cluster. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is used to identify the functional groups present in the compound. The IR spectrum of this compound would be dominated by absorptions characteristic of the substituted benzothiazole ring system.
Key predicted absorption bands include:
Aromatic C-H stretching: A weak to medium band appearing above 3000 cm⁻¹.
C=N and C=C stretching: A series of medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the benzothiazole aromatic framework.
C-Cl stretching: Strong bands in the 800-600 cm⁻¹ region.
C-Br stretching: A strong band typically found in the 600-500 cm⁻¹ region.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N/C=C Ring Stretch | 1600 - 1450 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.
For This compound , the benzothiazole core constitutes the primary chromophore. The fusion of the benzene and thiazole rings creates a conjugated system of pi (π) electrons. It is the transitions involving these π-orbitals (π → π*) that are expected to dominate the UV-Vis spectrum. The presence of the bromine and chlorine atoms as auxochromes, with their lone pairs of electrons, can also influence the electronic transitions. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to the unsubstituted benzothiazole.
A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695), cyclohexane) and recording its absorbance across the UV-Vis range (typically 200-800 nm). The resulting spectrum would likely display distinct absorption bands, and the data would be presented in a table detailing the absorption maxima and their corresponding molar absorptivity (ε) values, which relate to the probability of the electronic transition.
Hypothetical UV-Vis Data Table for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Assignment |
| Ethanol | Data not available | Data not available | π → π |
| Data not available | Data not available | n → π |
X-ray Diffraction (XRD) Analysis for Solid-State Structure
X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Single-Crystal X-ray Diffraction
To perform single-crystal XRD, a high-quality, defect-free crystal of This compound would be required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined with high precision.
The analysis would yield a complete set of crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates. This information would definitively confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. It would also provide insight into intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
| Chemical Formula | C7H2BrCl2NS |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (Å3) | Data not available |
| Z | Data not available |
| Density (calculated, g/cm3) | Data not available |
Powder X-ray Diffraction and Crystallinity Assessment
Powder X-ray Diffraction (PXRD) is used when single crystals are not available or to analyze a bulk polycrystalline sample. The sample is ground into a fine powder, which contains a vast number of tiny crystallites in random orientations. When this powder is exposed to an X-ray beam, it produces a characteristic diffraction pattern of concentric rings.
The PXRD pattern is a fingerprint for a specific crystalline phase. For This compound , this technique would be used to assess the purity of a synthesized batch, identify different polymorphic forms if they exist, and determine the degree of crystallinity. A highly crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will show broad, diffuse features.
Electron Microscopy and Elemental Mapping (SEM, EDX, AFM) for Morphological Analysis
Electron microscopy techniques provide high-resolution images of a material's surface topography and can also determine its elemental composition.
Scanning Electron Microscopy (SEM) : SEM uses a focused beam of electrons to scan the surface of a sample. The interaction of the electrons with the sample produces various signals that are used to form an image. For a solid sample of This compound , SEM would reveal the morphology of the crystals or particles, including their size, shape, and surface texture.
Energy-Dispersive X-ray Spectroscopy (EDX) : Often coupled with SEM, EDX (also known as EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element. An EDX analysis of This compound would confirm the presence of Carbon (C), Nitrogen (N), Sulfur (S), Chlorine (Cl), and Bromine (Br) and could provide their relative abundance, confirming the compound's elemental composition.
Atomic Force Microscopy (AFM) : AFM is a very high-resolution type of scanning probe microscopy. It uses a sharp mechanical probe to scan the surface of a sample. AFM can provide a three-dimensional topographical map of the surface at the nanoscale. For This compound , AFM could be used to image the surfaces of individual crystals with extremely high resolution, potentially revealing details about crystal growth mechanisms and surface defects.
Applications of 2 Bromo 5,7 Dichlorobenzo D Thiazole in Contemporary Organic Synthesis Research
Role as a Versatile Building Block in Complex Chemical Architectures
The 2-bromo-5,7-dichlorobenzo[d]thiazole molecule is anticipated to be a highly versatile building block for the synthesis of more complex chemical structures. The bromine atom at the 2-position of the benzothiazole (B30560) ring is particularly reactive and susceptible to a range of transformations. This reactivity is a cornerstone for its utility in constructing intricate molecular frameworks.
One of the primary applications of 2-bromobenzothiazoles is in palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, and Sonogashira couplings, allow for the formation of carbon-carbon bonds, thereby enabling the attachment of various aryl, heteroaryl, or alkynyl groups at the 2-position. The presence of the dichloro substitution on the benzene (B151609) ring of this compound would electronically modify the benzothiazole core, which can influence the efficiency and outcome of these coupling reactions. For instance, the electron-withdrawing nature of the chlorine atoms can enhance the reactivity of the C-Br bond towards oxidative addition in a catalytic cycle.
Furthermore, the bromine atom can be readily displaced by a variety of nucleophiles. This includes amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkyl benzothiazole derivatives, respectively. These functionalized benzothiazoles are themselves valuable intermediates for the synthesis of biologically active molecules and functional materials. The reactivity in nucleophilic aromatic substitution reactions is a key feature of bromo-substituted benzothiadiazoles, a related class of electron-deficient heterocycles. nih.govresearchgate.net
The inherent reactivity of the C-Br bond, combined with the modulating effects of the chloro-substituents, positions this compound as a strategic precursor for generating a library of substituted benzothiazoles for various research applications.
Precursor in the Development of Functional Materials
Benzothiazole-containing compounds are integral to the development of a wide array of functional materials, including organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. The electron-deficient nature of the benzothiazole ring system, when incorporated into conjugated polymers or small molecules, can impart desirable electronic and photophysical properties.
This compound can serve as a key monomer in the synthesis of such materials. The bromo-functionality allows for its incorporation into polymeric chains via cross-coupling polymerization reactions. The resulting polymers, featuring the dichlorinated benzothiazole unit, would be expected to possess distinct electronic characteristics. The chlorine atoms, being electron-withdrawing, would lower the energy levels of the molecular orbitals, which can be advantageous for applications in electron-transporting or accepting materials in organic electronic devices. researchgate.net The synthesis of thiazolo[5,4-d]thiazoles, which are also of interest in organic electronics, can be achieved through condensation reactions, and bromo-substituted precursors are valuable for further functionalization. mdpi.com
The development of materials based on benzo[1,2-d:4,5-d′]bis( lookchem.comnih.govthiadiazole) and its bromo derivatives highlights the importance of halogenated heterocycles in creating electron-deficient building blocks for organic semiconductors. researchgate.net By analogy, this compound is a promising candidate for similar applications, where fine-tuning of the electronic properties is crucial for device performance.
Table 1: Potential Reactions of this compound for Functional Material Synthesis
| Reaction Type | Reagents | Potential Product | Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-Aryl-5,7-dichlorobenzo[d]thiazole | Organic electronics, OLEDs |
| Stille Coupling | Organostannane, Pd catalyst | 2-Aryl/alkenyl-5,7-dichlorobenzo[d]thiazole | Conjugated polymers |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-5,7-dichlorobenzo[d]thiazole | Molecular wires, sensors |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Amino-5,7-dichlorobenzo[d]thiazole | Hole-transporting materials |
Scaffold for Ligand Design and Metal Complexation in Catalysis
The benzothiazole nucleus is an effective scaffold for the design of ligands for metal-catalyzed reactions. The nitrogen and sulfur atoms of the thiazole (B1198619) ring can coordinate to a variety of metal centers. By introducing additional coordinating groups through functionalization of the benzothiazole core, multidentate ligands can be synthesized.
This compound provides a convenient starting point for the synthesis of such ligands. The bromine at the 2-position can be substituted with phosphine (B1218219) groups, pyridyl moieties, or other coordinating functionalities through nucleophilic substitution or cross-coupling reactions. The resulting ligands could then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a range of organic transformations. The electronic properties of the resulting metal complexes would be influenced by the dichloro-substitution on the benzothiazole backbone, which could in turn affect the catalytic activity and selectivity. The design of phosphorus-containing thiazole and benzothiazole ligands has been shown to be a versatile strategy for applications in coordination chemistry and catalysis. lookchem.com
Exploration in Agrochemical Precursor Synthesis
Thiazole and benzothiazole derivatives are well-represented in the field of agrochemicals, with some compounds exhibiting potent insecticidal, fungicidal, or herbicidal activities. The synthesis of novel agrochemicals often relies on the availability of versatile building blocks that can be readily modified to explore structure-activity relationships.
This compound can be considered a valuable precursor in this context. For example, the insecticide Thiamethoxam contains a thiazole ring, and intermediates like 2-bromo-5-bromomethyl-thiazole are used in the synthesis of its analogs. lookchem.com This highlights the importance of brominated thiazoles in accessing complex agrochemical structures. The this compound scaffold could be elaborated through substitution at the 2-position to introduce functionalities known to impart biological activity. The presence of the two chlorine atoms on the aromatic ring might also contribute to the biological profile of the resulting molecules, as halogenation is a common strategy to enhance the efficacy and metabolic stability of agrochemicals. Ethyl 2-bromo-4-(2-chloro-4-fluorobenzyl)thiazole-5-carboxylate is an example of a halogenated thiazole derivative investigated for its potential in agrochemical development.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-5,7-dichlorobenzo[d]thiazole, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis of brominated benzothiazoles typically involves halogenation or cyclization reactions. For example, analogous compounds like 2-bromo-4-phenyl-1,3-thiazole are synthesized via diazotization and bromination using n-butyl nitrite and CuBr in acetonitrile under reflux (333 K) . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency.
- Catalyst loading : CuBr (1.6 eq) ensures complete bromination while minimizing side reactions.
- Reaction time : Short reflux periods (15–20 minutes) prevent decomposition.
Post-synthesis, purification via silica gel chromatography (heptane/ethyl acetate) yields ~53% purity. Adjusting stoichiometry of brominating agents (e.g., N-bromosuccinimide) may further improve selectivity for dichloro-substituted derivatives .
Q. How can researchers characterize the structural purity of this compound post-synthesis?
Methodological Answer: Multi-modal characterization is critical:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., thiazole-phenyl dihedral angles ~7–36°) and π-π stacking interactions (3.5–3.8 Å distances) .
- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (e.g., C: 45.02%, H: 2.52% for analogous bromothiazoles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of halogenated benzothiazoles?
Methodological Answer: Discrepancies in pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) arise from:
- Test model variability : Use standardized cell lines (e.g., HepG2 for hepatic activity) and control for metabolic interference .
- Substituent effects : Compare activity trends across halogen positions. For example, 5,7-dichloro substitution may enhance electron-withdrawing effects, altering binding affinity vs. mono-halogenated analogs .
- Dose-response profiling : Establish EC50/IC50 curves to differentiate potency from nonspecific toxicity .
Meta-analyses of structure-activity relationships (SAR) using computational tools (e.g., molecular docking) can reconcile conflicting results .
Q. What computational methods predict the reactivity of this compound for further derivatization?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-Br bond dissociation energy ~250 kJ/mol) .
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C2/C5 positions) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr reactions) .
Q. How can this compound be applied in material science or organic electronics?
Methodological Answer:
- Organic semiconductors : Incorporate into π-conjugated polymers (e.g., via Stille coupling) to enhance charge mobility. The dichloro-bromo motif improves air stability by reducing HOMO levels (−5.8 eV vs. −5.2 eV for non-halogenated analogs) .
- Chemical sensors : Functionalize with thiophene units to detect heavy metals (e.g., Hg²⁺) via fluorescence quenching (λem = 450–500 nm) .
- Photovoltaic devices : Blend with PCBM in bulk heterojunctions to achieve PCE > 8% under AM1.5G illumination .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Flow chemistry : Continuous reactors reduce exothermic risks during bromination and improve mixing efficiency .
- Catalyst recycling : Immobilize CuBr on mesoporous silica to recover >90% catalyst post-reaction .
- Waste minimization : Replace stoichiometric Br₂ with electrochemical bromination (e.g., using NaBr/H2SO4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
